molecular formula C20H24ClN5O B2634361 (4-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898434-52-1

(4-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2634361
CAS RN: 898434-52-1
M. Wt: 385.9
InChI Key: MMFIPAKCWADTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a piperazine derivative and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Arylpiperazine Derivatives in Clinical Applications

Arylpiperazine derivatives have reached clinical application stages, mainly for treating depression, psychosis, or anxiety. Notably, compounds such as buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone undergo extensive pre-systemic and systemic metabolism, including N-dealkylation to 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. These metabolites have extensive tissue distribution, including the brain, which is their target site for most arylpiperazine derivatives. The individual variability in metabolite-to-parent drug ratios among individuals highlights the importance of understanding the pharmacokinetic profiles of these compounds for their effective application in treating mental health disorders (Caccia, 2007).

Tuberculosis Treatment

Macozinone, a piperazine-benzothiazinone, is undergoing clinical studies for the treatment of tuberculosis (TB). This compound targets decaprenylphospohoryl ribose oxidase DprE1, crucial in the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis. The optimism surrounding its development towards more efficient TB drug regimens underscores the potential of piperazine derivatives in combating infectious diseases (Makarov & Mikušová, 2020).

Dopamine D2 Receptor Ligands and Neuropsychiatric Disorders

Dopamine D2 receptor (D2R) ligands, which include arylpiperazine derivatives, play a significant role in treating schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity consists of an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, demonstrating the chemical versatility and therapeutic potential of these compounds in addressing neuropsychiatric disorders (Jůza et al., 2022).

Design and Synthesis of Ligands for D2-like Receptors

The design and evaluation of ligands for D2-like receptors, involving arylcycloalkylamines such as phenyl piperidines and piperazines, further illustrate the potential of these compounds in developing antipsychotic agents. The exploration of key pharmacophoric groups in these compounds emphasizes their role in enhancing potency and selectivity for D2-like receptors, critical for the therapeutic management of mental health conditions (Sikazwe et al., 2009).

Antitubercular Activity

Piperazine and its analogues have also been reviewed for their antitubercular activity, indicating a promising avenue for the development of new treatments against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights the importance of structural modifications and the exploration of novel derivatives for enhancing anti-TB activity (Girase et al., 2020).

properties

IUPAC Name

(4-chlorophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O/c21-17-6-4-16(5-7-17)20(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-2-1-3-11-24/h4-9H,1-3,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFIPAKCWADTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

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